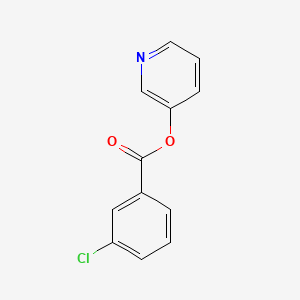
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of the EGFR signaling pathway. This pathway is activated by the binding of epidermal growth factor (EGF) to the EGFR receptor, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound blocks this pathway by binding to the EGFR receptor and preventing the binding of EGF. This leads to the inhibition of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In cardiovascular diseases, this compound improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has several advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity towards the EGFR receptor, making it an effective inhibitor of the EGFR signaling pathway. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide. One area of research is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the reaction of 2-(1H-imidazol-2-ylcarbonyl)benzoic acid with benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 50-60°C for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the epidermal growth factor receptor (EGFR) signaling pathway. This pathway plays a crucial role in the proliferation and survival of cancer cells, and blocking it can lead to the death of cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its potential use in cardiovascular diseases, where it has been shown to improve cardiac function and reduce myocardial infarction size.
Propriétés
IUPAC Name |
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(17-19-10-11-20-17)14-8-4-5-9-15(14)18(23)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMPPGMBJWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354582 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-93-2 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)





![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)



